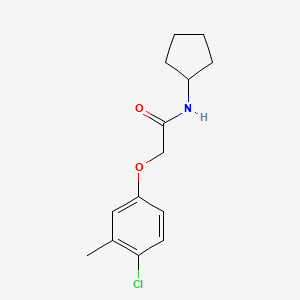![molecular formula C16H20N6O B5867871 1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5867871.png)
1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone, commonly known as APH, is a chemical compound that has been extensively studied for its potential applications in scientific research. APH is a hydrazone derivative that has been synthesized through various methods and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of APH is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. APH has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, APH has been found to inhibit the activation of various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
APH has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, APH has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. Additionally, APH has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
APH has several advantages for lab experiments, including its high purity and stability. Additionally, APH is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of APH in lab experiments. APH is a relatively new compound, and its mechanism of action is not fully understood. Additionally, APH has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on APH. One area of research is the further elucidation of its mechanism of action, particularly with regard to its anti-cancer and anti-inflammatory properties. Additionally, further studies are needed to determine the optimal dosage and treatment duration for APH in various disease models. Finally, there is a need for studies on the potential side effects of APH, particularly with regard to its toxicity to certain cell types.
Synthesemethoden
APH can be synthesized through various methods, including the reaction of 4-aminophenylacetone with 6-(4-morpholinyl)-4-pyrimidinylhydrazine, or through the reaction of 4-aminophenylacetone with 6-(4-morpholinyl)-4-pyrimidinylcarbohydrazide. The synthesis of APH has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
APH has been studied for its potential applications in scientific research, particularly in the field of cancer research. APH has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, APH has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-6-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12(13-2-4-14(17)5-3-13)20-21-15-10-16(19-11-18-15)22-6-8-23-9-7-22/h2-5,10-11H,6-9,17H2,1H3,(H,18,19,21)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCINUBBNVPMM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=NC=N1)N2CCOCC2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC(=NC=N1)N2CCOCC2)/C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)

![2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5867823.png)

![2-[4-(4-iodophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5867851.png)

![isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5867865.png)
![N'-[(2-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5867881.png)
![N-[4-(dimethylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867884.png)
![{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B5867904.png)
